

# Application Note: Quantification of OKI-006 in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	OKI-006	
Cat. No.:	B12415500	Get Quote

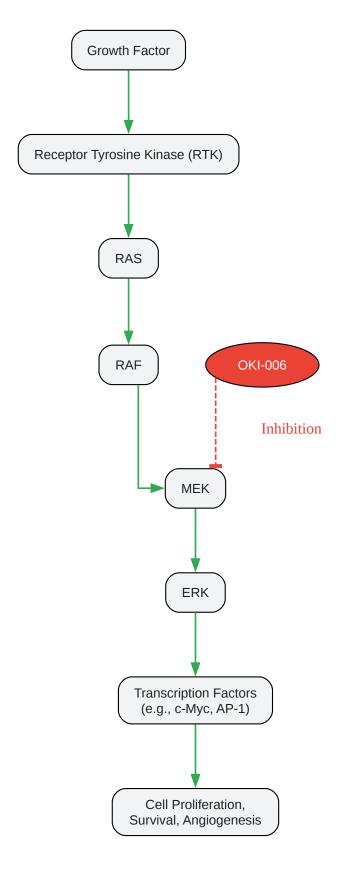
#### Introduction

**OKI-006** is a novel small molecule kinase inhibitor under investigation for targeted cancer therapy. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required for the accurate quantification of **OKI-006** in human plasma.[1][2][3] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **OKI-006** in human plasma. The method is highly selective and sensitive, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.[4][5]

The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.[4][6][7] The validation was conducted in accordance with the US FDA and EMA guidelines for bioanalytical method validation, ensuring the reliability and reproducibility of the results.[2]

# Signaling Pathway Modulated by OKI-006





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Caption: MAPK signaling pathway with hypothetical inhibition by **OKI-006**.



# **Experimental Protocols Materials and Reagents**

- OKI-006 reference standard (≥99% purity)
- **OKI-006**-d4 (internal standard, IS, ≥99% purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Human plasma (K2EDTA)

#### Instrumentation

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
- Analytical Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 μm or equivalent[4][7]

### LC-MS/MS Method

Table 1: Chromatographic Conditions



Parameter	Condition
Column	Zorbax SB-C18, 2.1 x 50 mm, 3.5 μm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic acid
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Gradient	20% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, re-equilibrate at 20% B for 1.5 min
Run Time	4.5 minutes

Table 2: Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition	OKI-006: m/z 450.2 -> 287.1; OKI-006-d4 (IS): m/z 454.2 -> 291.1
IonSpray Voltage	5500 V
Temperature	500 °C
Curtain Gas	30 psi
Collision Gas	8 psi
Declustering Potential	80 V
Entrance Potential	10 V
Collision Energy	35 eV

# **Sample Preparation**



A protein precipitation method was employed for the extraction of **OKI-006** and the internal standard from human plasma.[8][9]

- Allow plasma samples to thaw at room temperature.
- To 50  $\mu$ L of plasma, add 10  $\mu$ L of internal standard working solution (**OKI-006**-d4, 100 ng/mL in methanol).
- Vortex for 10 seconds.
- Add 200 μL of acetonitrile to precipitate proteins.[4][6]
- · Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
- Transfer 100 μL of the supernatant to a 96-well plate or autosampler vial.
- Inject 5 μL into the LC-MS/MS system.

## **Method Validation**

The method was validated for linearity, sensitivity, accuracy, precision, selectivity, recovery, and stability.

Table 3: Calibration Curve Summary

Analyte	Linear Range (ng/mL)	R²	Weighting
OKI-006	1 - 1000	>0.995	1/x²

Table 4: Accuracy and Precision



QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	6.8	105.2	8.1	103.5
LQC	3	5.2	98.7	6.5	101.2
MQC	100	4.1	102.3	5.3	99.8
HQC	800	3.5	97.9	4.8	98.5

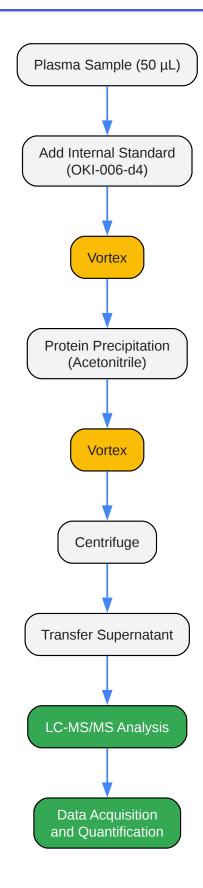
Selectivity: No significant interference was observed at the retention times of **OKI-006** and the IS in blank plasma from six different sources.[10]

Matrix Effect and Recovery: The extraction recovery of **OKI-006** was consistent across all QC levels, ranging from 85.3% to 92.1%. The matrix effect was determined to be minimal, with the matrix factor ranging from 0.95 to 1.04.

Stability: **OKI-006** was found to be stable in human plasma for at least 6 hours at room temperature, for three freeze-thaw cycles, and for 30 days at -80 °C.

## **Workflow Diagram**





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Caption: Sample preparation and analysis workflow.



### Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of **OKI-006** in human plasma has been successfully developed and validated. The method demonstrates excellent accuracy, precision, and a wide linear range, making it suitable for supporting clinical pharmacokinetic studies of **OKI-006**. The simple protein precipitation sample preparation procedure allows for a high-throughput analysis.

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